molecular formula C8H3ClF3NO2 B12867076 2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole

2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12867076
M. Wt: 237.56 g/mol
InChI Key: OMMPQSQFWACKLI-UHFFFAOYSA-N
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Description

2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 7-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or ruthenium, are frequently used in these reactions. The reaction conditions are optimized to ensure high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield dihalogenated derivatives, while nucleophilic substitution can introduce various alkoxy or amino groups .

Scientific Research Applications

2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C8H3ClF3NO2

Molecular Weight

237.56 g/mol

IUPAC Name

2-chloro-7-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H3ClF3NO2/c9-7-13-4-2-1-3-5(6(4)14-7)15-8(10,11)12/h1-3H

InChI Key

OMMPQSQFWACKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)Cl

Origin of Product

United States

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